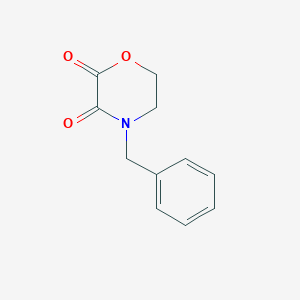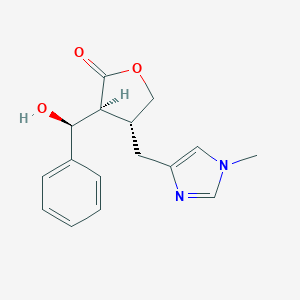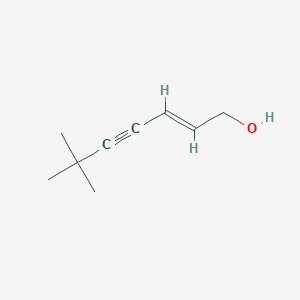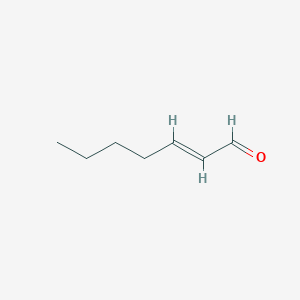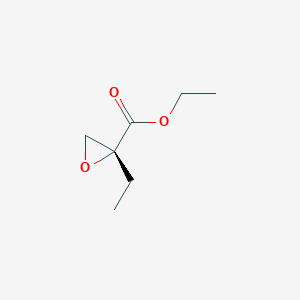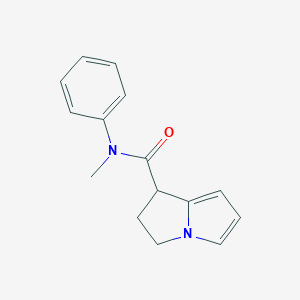
N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide
Overview
Description
N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide is a chemical compound with the molecular formula C15H16N2O and a molecular weight of 240.3 g/mol . This compound is an intermediate in the synthesis of Ketorolac-d5, a labeled analogue of Ketorolac, which is a prostaglandin biosynthesis inhibitor . It is known for its analgesic and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide typically involves the reaction of N-methyl-N-phenylamine with 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide can undergo various chemical reactions, including:
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of labeled analogues for research purposes.
Mechanism of Action
The mechanism of action of N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide involves its interaction with molecular targets such as enzymes involved in prostaglandin biosynthesis . By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Ketorolac: A nonsteroidal anti-inflammatory drug (NSAID) that inhibits prostaglandin biosynthesis.
Indomethacin: Another NSAID with similar anti-inflammatory and analgesic properties.
Uniqueness
N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of labeled analogues like Ketorolac-d5 . This makes it valuable in research settings where labeled compounds are required for tracing and studying biochemical pathways .
Properties
IUPAC Name |
N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-16(12-6-3-2-4-7-12)15(18)13-9-11-17-10-5-8-14(13)17/h2-8,10,13H,9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSWLZXNTCQFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCN3C2=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide](/img/structure/B126668.png)
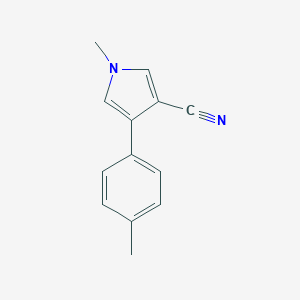

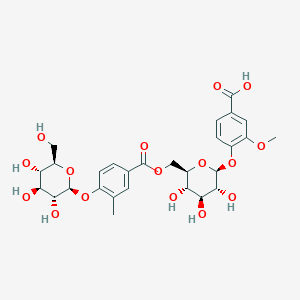

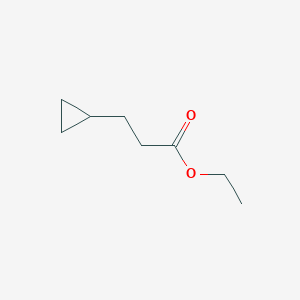
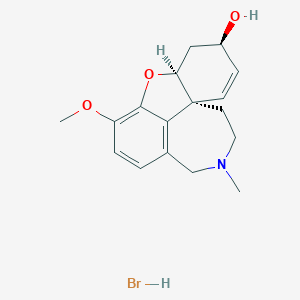

![(3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester](/img/structure/B126700.png)
